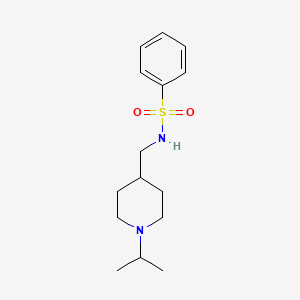![molecular formula C29H28N4O6 B2608347 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899910-53-3](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C29H28N4O6 and its molecular weight is 528.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
- A study by Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, showing broad-spectrum antitumor activity. Some compounds demonstrated selective activities towards specific cancer cell lines, such as CNS, renal, breast, and leukemia. Molecular docking studies indicated these compounds' potential in inhibiting the growth of cancer cells through mechanisms akin to known cancer drugs (Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
- Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones. These compounds were evaluated for antimicrobial and anticonvulsant activities, showing potential against various bacterial strains and fungi, as well as in convulsion models (Rajasekaran et al., 2013).
Antihypertensive and Diuretic Properties
- Rahman et al. (2014) explored N-substituted-(4-oxo-2-substituted-phenylquinazolin-3(4H)-yl) benzene sulfonamide derivatives for diuretic and antihypertensive activities. They found some compounds with significant activity, highlighting the potential for treating hypertension (Rahman et al., 2014).
Potential in Neurodegenerative Diseases
- Makhaeva et al. (2017) synthesized N-(pyridin-3-ylmethyl)-2-aminothiazolines, assessing them for inhibitory activity against acetylcholinesterase and antioxidant properties. This research indicated their potential as multifunctional agents for treating neurodegenerative diseases (Makhaeva et al., 2017).
Psychotropic Activity
- Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, demonstrating notable sedative action, anti-inflammatory activity, and selective cytotoxic effects. These compounds could be relevant for psychotropic applications (Zablotskaya et al., 2013).
Propriétés
Numéro CAS |
899910-53-3 |
|---|---|
Formule moléculaire |
C29H28N4O6 |
Poids moléculaire |
528.565 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H28N4O6/c1-19-8-11-21(12-9-19)31-27(35)17-33-23-6-3-2-5-22(23)28(36)32(29(33)37)14-4-7-26(34)30-16-20-10-13-24-25(15-20)39-18-38-24/h2-3,5-6,8-13,15H,4,7,14,16-18H2,1H3,(H,30,34)(H,31,35) |
Clé InChI |
DJBALZVPZLYVSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


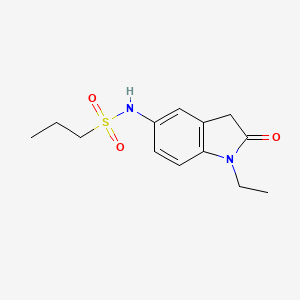
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2608267.png)
![(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B2608268.png)

![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)

![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2608275.png)
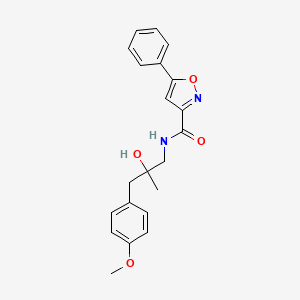
![2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2608278.png)
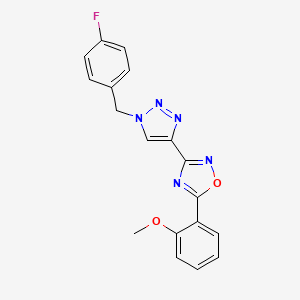
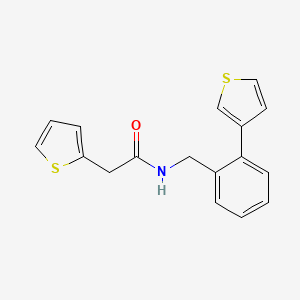
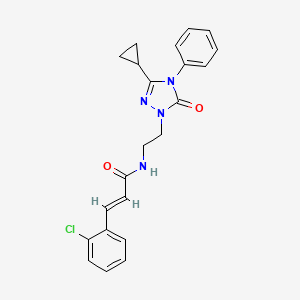
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2608285.png)
